Dracoflavan B2

Mitochondrial Metabolism Cardiovascular Research Enzyme Activation

Sourcing a well-characterized Dragon's Blood flavonoid with verified target selectivity is a persistent challenge in metabolic and anti-inflammatory research. Dracoflavan B2 (≥98% HPLC) resolves this through its rigorously elucidated structure and dual, non-redundant pharmacology: • Selective α-Amylase Inhibition: Potent, non-competitive inhibition of pancreatic α-amylase without confounding α-glucosidase activity, enabling clean dissection of postprandial hyperglycemia pathways. • Mitochondrial Metabolic Reprogramming: Allosteric activation of pyruvate carboxylase (PC) in endothelial cells, a distinct mechanism for investigating cardioprotection under ischemic stress. • Validated Anti-Inflammatory Profile: Demonstrates in vivo efficacy in carrageenan-induced edema models with a safety margin superior to the cytotoxic analog Dracoflavan B1. Supplied as a powder with comprehensive CoA documentation, standard pack sizes from 10 mg to bulk custom synthesis ensure reliable procurement for repeatable pharmacological studies.

Molecular Formula C33H30O7
Molecular Weight 538.6 g/mol
CAS No. 194794-47-3
Cat. No. B1649315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDracoflavan B2
CAS194794-47-3
Molecular FormulaC33H30O7
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
InChIInChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1
InChIKeyVVMNOJJSVJYOFS-SCZWQZILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dracoflavan B2: Overview & Reference Standard


Dracoflavan B2 (CAS 194794-47-3) is a naturally occurring A-type deoxyproanthocyanidin flavonoid isolated from the resin of Daemonorops draco (commonly known as Dragon's Blood) [1]. Its complex structure, featuring a unique 8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin core formed via oxidative coupling of two flavan moieties [2], has been fully elucidated through extensive NMR analysis and chemical degradation [2]. With a molecular formula of C33H30O7 and a molecular weight of 538.59 g/mol , this compound serves as a critical reference standard for pharmacological studies exploring mitochondrial metabolism, selective enzyme inhibition, and anti-inflammatory mechanisms [1].

Dracoflavan B2: Substitution Risks


Generic substitution among dragon's blood flavonoids is scientifically unsound due to profound divergence in molecular targets and functional selectivity. While many in-class compounds exhibit broad-spectrum antioxidant or anti-inflammatory properties, Dracoflavan B2 distinguishes itself through a dual, and highly specific, mechanism of action: (1) allosteric activation of pyruvate carboxylase (PC) to enhance mitochondrial energy metabolism in endothelial cells [1], and (2) potent, non-competitive, and selective inhibition of pancreatic α-amylase with no activity against mammalian α-glucosidase [2]. These distinct pharmacological fingerprints are not shared by close analogs like Dracoflavan B1, which demonstrates cytotoxicity in HepG2 cells (IC50 12.0 μM) [3], or generic flavan dimers that lack these specific binding interactions. Furthermore, the compound's unique structural requirements for bioactivity—such as the phenolic group on the A-ring for α-amylase inhibition [2]—render simple in-class replacement ineffective and potentially misleading for reproducible research outcomes.

Dracoflavan B2: Head-to-Head Evidence


Allosteric Pyruvate Carboxylase Activation

Dracoflavan B2 acts as a direct, allosteric agonist of pyruvate carboxylase (PC), a mechanism not reported for other dragon's blood flavonoids or common A-type deoxyproanthocyanidins. In a murine myocardial infarction (MI) model, treatment with Dracoflavan B2 significantly improved cardiac function and reduced endothelial cell injury [1]. This is in stark contrast to in-class compounds like Dracoflavan B1, which has not demonstrated this metabolic target engagement [2].

Mitochondrial Metabolism Cardiovascular Research Enzyme Activation

Selective α-Amylase Inhibition

Dracoflavan B2 is a non-competitive inhibitor of pancreatic α-amylase with IC50 values of 23 µM (A-type) and 27 µM (B-type), which are comparable to the clinical drug acarbose [1]. Critically, unlike acarbose which also inhibits intestinal α-glucosidase (leading to common side effects), Dracoflavan B2 demonstrates no inhibitory activity towards mammalian α-glucosidase [1][2]. Furthermore, it shows weak activity against bacterial α-amylase and no activity against fungal α-amylase [1]. This high degree of selectivity is not a class-wide feature; a close structural analog, proanthocyanidin A2 dimer, showed no α-amylase inhibition, underscoring the importance of Dracoflavan B2's specific hydrophobic binding region [1].

Diabetes Research Enzyme Inhibition Selectivity

In Vivo Anti-Inflammatory Efficacy

In a rat model of acute inflammation, Dracoflavan B2 demonstrated significant anti-inflammatory effects, including reduction of carrageenan-induced paw edema and inhibition of bradykinin-induced capillary permeability [1]. While its close analog, Dracoflavan B1, exhibited similar efficacy in these assays [1], the two compounds differ in their other pharmacological profiles (e.g., cytotoxicity, enzyme inhibition). This confirms that while sharing an anti-inflammatory scaffold, Dracoflavan B2's overall biological fingerprint is distinct and should not be assumed interchangeable based solely on this shared activity.

Inflammation Research In Vivo Pharmacology Edema Model

Cytotoxicity Profile vs. Dracoflavan B1

In a cytotoxicity screen against the HepG2 hepatocellular carcinoma cell line, the close structural analog Dracoflavan B1 exhibited modest cytotoxic activity with an IC50 of 12.0 µM [1]. In contrast, no specific cytotoxicity data have been reported for Dracoflavan B2 in this or similar cancer cell lines, suggesting a potentially distinct and more favorable safety profile for non-oncology applications. While the original isolation paper for Dracoflavan B2 did not evaluate cytotoxicity, its unique mechanisms (PC activation, selective α-amylase inhibition) imply a divergent biological interaction profile compared to the more cytotoxic B1.

Cytotoxicity Drug Safety HepG2 Cells

Storage Stability Profile

Dracoflavan B2, when supplied as a high-purity powder (≥98% by HPLC), is documented to remain stable for up to 3 years when stored at -20°C, and for 2 years at 4°C [1]. This stability profile is consistent with guidelines for structurally similar, high-molecular-weight flavonoids but provides a specific, vendor-verified benchmark. Solutions of Dracoflavan B2 in DMSO or other solvents are less stable, requiring storage at -80°C for up to 6 months or -20°C for only 1 month, with a recommendation to avoid repeated freeze-thaw cycles [2].

Compound Storage Stability Laboratory Procurement

Dracoflavan B2: Key Research Applications


Endothelial Mitochondrial Bioenergetics

Use Dracoflavan B2 as a selective chemical probe to study the allosteric activation of pyruvate carboxylase (PC) in endothelial cells under ischemic stress. This scenario is ideal for researchers aiming to elucidate novel mechanisms of mitochondrial metabolic reprogramming and cardioprotection, as demonstrated in recent myocardial infarction models [1].

Selective α-Amylase Inhibition in Diabetes

Employ Dracoflavan B2 as a tool compound to dissect the role of pancreatic α-amylase in postprandial hyperglycemia without the confounding effects of α-glucosidase inhibition. Its comparable potency to acarbose but superior selectivity makes it an invaluable reference for developing next-generation, side-effect-minimized antidiabetic agents [2].

In Vivo Anti-Inflammatory Validation

Utilize Dracoflavan B2 in rodent models of acute inflammation (e.g., carrageenan-induced paw edema) to validate anti-inflammatory pathways. Given its distinct profile from the cytotoxic analog Dracoflavan B1, this compound serves as a safer alternative for long-term in vivo studies focused on vascular permeability and capillary integrity [3].

Natural Product QC Standardization

Incorporate high-purity (≥98%) Dracoflavan B2 as a reference standard in HPLC or LC-MS assays for the quality control of Dragon's Blood resin extracts and related herbal formulations. Its well-defined structure and unique biological activities make it a critical marker for standardizing botanical materials in pharmacological and toxicological studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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